molecular formula C24H24Cl2N2O2S B3406954 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 459177-57-2

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B3406954
CAS No.: 459177-57-2
M. Wt: 475.4 g/mol
InChI Key: MZKPVSSSKKFNAB-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 4-(diphenylmethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
  • 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(phenylmethyl)piperazine
  • 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(diphenylmethyl)piperidine

Uniqueness

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the presence of both the dichloromethylbenzenesulfonyl and diphenylmethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-benzhydryl-4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O2S/c1-18-16-23(22(26)17-21(18)25)31(29,30)28-14-12-27(13-15-28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,24H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKPVSSSKKFNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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